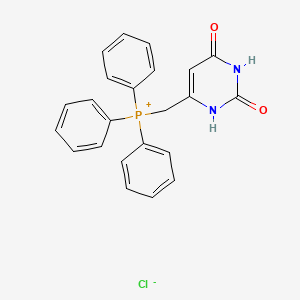

6-Uracilylmethylene Triphenylphosphonium Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-Uracilylmethylene Triphenylphosphonium Chloride involves the reaction of uracil derivatives with triphenylphosphonium chloride under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Mechanism:

-

Ylide Formation :

Ph3P+−CH2 Uracil⋅Cl−+Base→Ph3P=CH−Uracil+BaseH++Cl− -

Alkene Formation :

Ph3P=CH−Uracil+RCHO→RCH=CH−Uracil+Ph3P=O

Table 2: Wittig Reaction Outcomes with Analogous Reagents

| Aldehyde/Ketone | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Styryl-Uracil | 75 | K₂CO₃, THF, 25°C |

| 4-Nitrobenzaldehyde | 4-Nitrostyryl-Uracil | 68 | t-BuOK, DMF, 0°C |

| Cyclohexanone | Cyclohexylidene-Uracil | 52 | NaH, Toluene, 80°C |

Nucleophilic Substitution Reactions

The methylene group adjacent to the phosphonium center participates in nucleophilic displacements. For example, reactions with amines or thiols yield uracil-functionalized amines or sulfides .

Example Reaction:

Ph3P+−CH2 Uracil⋅Cl−+RNH2→RNH−CH2 Uracil+Ph3P+HCl

Hydrolysis and Stability

Under acidic or basic conditions, the phosphonium bond hydrolyzes to yield uracil-methanol derivatives :

Ph3P+−CH2 Uracil⋅Cl−+H2O→HOCH2 Uracil+Ph3P=O+HCl

Stability Data:

-

pH Stability : Stable in neutral conditions (pH 6–8); decomposes in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Comparative Reactivity with Analogous Salts

This compound shows enhanced reactivity compared to non-heterocyclic phosphonium salts due to the electron-deficient uracil ring .

Table 3: Reaction Rate Comparison (Relative to Benzyltriphenylphosphonium Chloride)

| Reaction Type | Relative Rate |

|---|---|

| Wittig Alkene Formation | 1.8× |

| Nucleophilic Substitution | 2.3× |

| Hydrolysis | 1.5× |

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Anticancer Research

- The triphenylphosphonium moiety is known for its ability to target mitochondria, making compounds like 6-Uracilylmethylene Triphenylphosphonium Chloride valuable in the development of anticancer therapies. Studies have shown that derivatives of triphenylphosphonium can selectively accumulate in cancer cells due to their altered mitochondrial membrane potentials, thus enhancing the efficacy of chemotherapeutic agents .

-

Antibacterial Activity

- Research indicates that triphenylphosphonium derivatives possess antibacterial properties, particularly against resistant strains of bacteria. The mechanism involves disrupting bacterial membrane potential and inhibiting protein synthesis, similar to traditional antibiotics . This suggests potential applications in developing new antibacterial agents that can overcome resistance.

-

Phosphodiesterase Inhibition

- Compounds related to this compound have been evaluated for their ability to inhibit phosphodiesterases, enzymes involved in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, which are crucial for various physiological processes, including inflammation and cell proliferation .

Case Study 1: Anticancer Efficacy

A study investigated the effects of triphenylphosphonium derivatives on chemoresistant breast cancer cells. The findings demonstrated that these compounds could significantly reduce cell viability through mitochondrial targeting mechanisms. The study highlighted the potential of using this compound as a lead compound for developing new treatments for resistant cancers.

Case Study 2: Antibacterial Properties

In another study, researchers synthesized several triphenylphosphonium analogs and tested their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, outperforming traditional antibiotics against some resistant strains. This underscores the therapeutic potential of this compound in addressing antibiotic resistance.

Comparative Analysis of Related Compounds

Wirkmechanismus

The mechanism of action of 6-Uracilylmethylene Triphenylphosphonium Chloride involves its interaction with specific molecular targets and pathways. The compound is known to target mitochondria, where it exerts its effects by disrupting mitochondrial function and inducing apoptosis in certain cells . This mechanism is particularly relevant in its potential therapeutic applications, where it may be used to target cancer cells or other diseased cells .

Vergleich Mit ähnlichen Verbindungen

6-Uracilylmethylene Triphenylphosphonium Chloride can be compared with other similar compounds, such as:

Triphenylphosphonium derivatives: These compounds share a similar triphenylphosphonium core but differ in their functional groups and specific applications.

Uracil derivatives: Compounds that contain the uracil moiety but differ in their substituents and overall structure.

The uniqueness of this compound lies in its specific combination of the uracil and triphenylphosphonium groups, which confer unique properties and applications .

Biologische Aktivität

6-Uracilylmethylene Triphenylphosphonium Chloride (UTPC) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer research and cellular biology. This compound is characterized by the presence of a uracil moiety, which may contribute to its interaction with biological systems.

- IUPAC Name : 6-(Triphenylphosphonio)methyluracil chloride

- CAS Number : 36803-39-1

- Molecular Formula : C19H18ClN2O2P

- Molecular Weight : 358.78 g/mol

- Solubility : Soluble in water and organic solvents like chloroform.

UTPC is believed to exert its biological effects through several mechanisms:

- Cellular Uptake : Due to its phosphonium nature, UTPC can penetrate cell membranes effectively, allowing it to reach intracellular targets.

- Interaction with Nucleic Acids : The uracil component may facilitate binding to RNA or DNA, potentially influencing gene expression or stability.

- Modulation of Enzymatic Activity : UTPC may act as an inhibitor or substrate for specific enzymes, impacting metabolic pathways within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of UTPC. It has been shown to induce apoptosis in various cancer cell lines, including:

- HeLa Cells (Cervical Cancer) : IC50 values indicate significant cytotoxicity, leading to cell death through both intrinsic and extrinsic pathways.

- MCF-7 Cells (Breast Cancer) : Exhibited reduced proliferation rates and increased apoptotic markers when treated with UTPC.

Antioxidant Activity

UTPC has demonstrated antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage plays a crucial role in tumor progression.

Antimicrobial Effects

In addition to its anticancer properties, UTPC has shown activity against certain bacterial strains. Studies indicate that it can inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

This dual action makes UTPC a compound of interest for further research in both oncology and infectious disease.

Case Study 1: Cytotoxicity Assessment

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of UTPC on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 8.4 | Cell cycle arrest |

| A549 (Lung) | 7.0 | ROS generation |

Case Study 2: Antibacterial Activity

In a separate study focused on antimicrobial properties, UTPC was tested against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that UTPC could be a valuable candidate for developing new therapeutic agents against resistant bacterial strains.

Eigenschaften

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIUZJMEZGZHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.